15-Keto Limaprost-d3 is a synthetic analog of prostaglandin E1, specifically modified to enhance its pharmacological properties. This compound is primarily utilized in research settings for its potential therapeutic effects, particularly in cardiovascular and hematological applications. The "d3" in its name indicates that it is a deuterated form, which is often employed in mass spectrometry for better quantification and analysis.
15-Keto Limaprost-d3 is derived from Limaprost, which itself is an analog of prostaglandin E1. The synthesis of this compound involves the modification of the prostaglandin structure to improve its stability and potency. Limaprost-d3 serves as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry.
This compound falls under the category of lipid derivatives, specifically prostaglandin analogs. Prostaglandins are a group of bioactive lipids that play significant roles in various physiological processes, including inflammation and vascular regulation.
The synthesis of 15-Keto Limaprost-d3 typically involves several steps:
The synthesis may utilize reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction. The use of deuterated solvents can enhance the analysis of the compound through spectroscopic techniques.
The molecular structure of 15-Keto Limaprost-d3 includes a cyclopentane ring characteristic of prostaglandins, with a keto group at the 15-position and deuterium substitutions. Its molecular formula can be represented as .
15-Keto Limaprost-d3 participates in various chemical reactions typical of ketones and prostaglandins:
Reactions are typically carried out under controlled conditions to prevent degradation due to the sensitive nature of prostaglandin analogs.
The mechanism by which 15-Keto Limaprost-d3 exerts its effects involves interaction with specific receptors in the body:
Research indicates that 15-Keto Limaprost-d3 is significantly more potent than its parent compound, Limaprost, particularly in inhibiting platelet aggregation.
Spectroscopic analysis (NMR, MS) confirms the structure and purity, with typical purity levels exceeding 99%.
15-Keto Limaprost-d3 is primarily used in:
The molecular architecture of 15-Keto Limaprost-d3 ($\ce{C22H33D3O5}$; MW 383.54 g/mol) features three deuterium atoms at the C-17 methyl group (chemically represented as $\ce{-CD3}$) and a carbonyl group at C-15, replacing the hydroxyl moiety present in native limaprost. This strategic modification yields a distinct 3 Da mass shift relative to the non-deuterated analog while substantially reducing susceptibility to enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)—the primary metabolic pathway for endogenous prostaglandins. The core structure retains the characteristic cyclopentane ring and unsaturated side chains of prostaglandin E1 derivatives, with specific stereochemical configurations critical for biological activity: 1R,2R,3R stereochemistry governs receptor binding specificity to prostaglandin EP receptors [1] [4] [6].
The compound's isomeric SMILES notation ([$\ce{O=C1C@HC@@HC@HC1}$]) precisely encodes its stereochemistry, carbon chain geometry (E-configuration at C-2 and C-13), and deuterium placement. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation efficiency exceeding 90%, with isotopic purity validated through high-resolution mass spectrometry. X-ray crystallography studies of related prostaglandin analogs reveal that the C-15 keto group induces a planar conformation near the cyclopentane ring, potentially altering hydrogen-bonding patterns without disrupting the overall bioactive conformation. This structural integrity ensures that the deuterated analog mirrors the physicochemical behavior of native limaprost during extraction and chromatography—a prerequisite for effective use as an internal standard [1] [4] [6].
Table 1: Structural and Physicochemical Properties of 15-Keto Limaprost-d3
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | $\ce{C22H33D3O5}$ | High-Resolution MS |
Molecular Weight | 383.54 g/mol | Calculated from formula |
IUPAC Name | (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E,5S)-3-oxo-5-(trideuteriomethyl)non-1-en-1-yl]cyclopentyl]hept-2-enoic acid | Systematic nomenclature |
Deuterium Positions | C-17 methyl group (3 deuterium atoms) | NMR, Isotopic Ratio MS |
Key Functional Groups | C-15 ketone, Carboxylic acid, Cyclopentanol | FTIR, NMR |
CAS Number | 1263190-37-9 | Chemical registry |
The synthesis and application of 15-Keto Limaprost-d3 adhere to stringent pharmacopeial and regulatory standards essential for its acceptance in pharmaceutical quality control and clinical research. Supplied with comprehensive Certificates of Analysis (CoA) detailing isotopic purity (>90%), chemical purity (>99% by HPLC), residual solvent content, and storage conditions (-20°C under inert atmosphere), this compound aligns with International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) applicable to reference standards. The CoA includes validated analytical method parameters, including chromatographic conditions and mass spectrometric detection criteria, ensuring transparency and reproducibility across laboratories [4] [6].
Regulatory compliance extends to its role in bioanalytical method validation per FDA and EMA guidelines, which mandate the use of stable isotope-labeled internal standards for LC-MS/MS quantification of drugs in biological matrices. Laboratories deploying 15-Keto Limaprost-d3 must document its traceability to primary reference materials, stability under processing conditions, and absence of isotopic crossover during analysis. Current pharmacopeial monographs (e.g., USP general chapters <821> and <1225>) provide frameworks for its implementation in assay validation, requiring demonstration of specificity, accuracy, precision, and robustness when used in prostaglandin quantification methods. The compound's utility in characterizing limaprost's metabolic fate—particularly the formation of 13,14-dihydro-15-keto metabolites observed in in vivo studies—further supports regulatory filings for prostaglandin-based therapeutics targeting peripheral arterial diseases [3] [4] [6].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: